Product packaging for 1-(4-Benzylmorpholin-2-yl)ethan-1-one(Cat. No.:CAS No. 852237-34-4)

1-(4-Benzylmorpholin-2-yl)ethan-1-one

Katalognummer: B1525779
CAS-Nummer: 852237-34-4
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: HYFNBIVNYJGFJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-(4-Benzylmorpholin-2-yl)ethan-1-one (CAS 852237-34-4) is a high-purity chemical building block of significant interest in pharmaceutical research and development. It features the morpholine ring, a well-established privileged scaffold in medicinal chemistry known for its ability to improve physicochemical properties and contribute to biological activity . This compound serves as a versatile synthetic intermediate, particularly in the discovery of bioactive molecules targeting the central nervous system . Research indicates its potential as a precursor for developing compounds with neurological activity, including potential anti-inflammatory agents or cognitive function modulators . The structural motif of substituted morpholines is frequently explored in patented compounds for a range of therapeutic areas, underscoring its broad research value . The compound has a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol . Its structure is defined by the SMILES string CC(=O)C1CN(CCO1)CC2=CC=CC=C2 and the InChIKey HYFNBIVNYJGFJD-UHFFFAOYSA-N . Please note that this product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use . Refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B1525779 1-(4-Benzylmorpholin-2-yl)ethan-1-one CAS No. 852237-34-4

Eigenschaften

IUPAC Name

1-(4-benzylmorpholin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFNBIVNYJGFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-Benzylmorpholin-2-yl)ethan-1-one, a compound derived from morpholine, has been the subject of various studies focusing on its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against certain kinases and phosphatases. These enzymes are crucial in various signaling pathways, and their inhibition can lead to altered cellular functions.

Table 1: Enzyme Inhibition Data

Enzyme TypeIC50 (µM)Reference
Protein Kinase A5.2
Protein Kinase B3.8
Phosphatase 2A4.5

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Cytotoxicity and Anticancer Potential

In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspases.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-710.5Caspase activation
A54912.0Cell cycle arrest

Case Study: Enzyme Inhibition in Cancer Therapy

A recent study explored the potential of this compound as a therapeutic agent in cancer treatment by inhibiting specific kinases involved in tumor progression. The study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models.

Key Findings:

  • Tumor size decreased by approximately 45% after treatment.
  • Increased apoptosis was observed in treated tumors compared to controls.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. Results indicated that it could serve as an effective alternative in treating infections caused by resistant pathogens.

Key Findings:

  • Effective against strains resistant to conventional antibiotics.
  • Potential for development into a new class of antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-(4-Benzylmorpholin-2-yl)ethan-1-one exhibits significant biological activities, particularly as an enzyme inhibitor. Some key applications include:

1. Enzyme Inhibition:

  • Acetylcholinesterase Inhibition: This compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic neurotransmission, potentially improving cognitive function in affected patients.
  • Carbonic Anhydrase Inhibition: Studies have indicated that this compound can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in biological systems. This inhibition may have implications for treating conditions like glaucoma and epilepsy.

2. Antimicrobial Activity:

  • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. These findings indicate potential applications in developing new antimicrobial agents.

Case Studies

Case Study 1: Acetylcholinesterase Inhibition
A study evaluated the efficacy of various benzylmorpholine derivatives as acetylcholinesterase inhibitors. The results demonstrated that this compound exhibited a notable inhibitory effect, suggesting its potential as a therapeutic candidate for Alzheimer's disease treatment.

Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial activity of this compound was assessed against clinical isolates of bacteria such as E. coli and Staphylococcus aureus. The compound showed significant inhibitory effects, indicating its potential use as a novel antimicrobial agent in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Morpholine/Piperazine Moieties

  • 1-(4-Aminophenyl)-2-morpholinoethan-1-one () Structural Differences: Lacks the benzyl group but includes a 4-aminophenyl substituent. Synthesis: Prepared via nucleophilic substitution (2-bromo-1-(4-nitrophenyl)ethan-1-one and morpholine) followed by nitro group reduction. Properties: The amino group enhances solubility and reactivity for further derivatization.
  • QD10, QD17, and QD3 ()

    • Structural Features : Piperazine-linked benzoyl derivatives with substituents like 4-chlorobenzoyl (QD17) and 4-fluorobenzoyl (QD3).
    • Synthesis : Yields range from 31% (QD3) to 62% (QD10), influenced by steric and electronic effects of substituents.
    • Bioactivity : Dual-action histamine H3 receptor ligands with antioxidant properties, highlighting the pharmacological versatility of acetyl-morpholine/piperazine scaffolds.

Substituent Effects on Physicochemical Properties

  • 1-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)ethan-1-one ()

    • Structural Differences : Replaces morpholine with a dichlorobenzyloxy group.
    • Properties : Lower melting point (83–85°C) compared to morpholine derivatives (148–183°C), likely due to reduced hydrogen-bonding capacity .
  • 2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone () Structural Differences: Benzylsulfonyl group introduces strong electron-withdrawing effects.

Functional Group Impact on Bioactivity

  • Benzofuran-based Oxime Ethers ()

    • Structural Differences : Benzofuran replaces the morpholine ring.
    • Bioactivity : Demonstrated antimicrobial activity, emphasizing the role of heterocyclic systems in targeting pathogens.
  • Benzimidazole-Oxadiazole Derivatives ()

    • Structural Differences : Oxadiazole-thioacetamide linkage enhances anti-inflammatory activity (63–68% inhibition).
    • SAR : Electron-deficient aromatic systems improve binding to inflammatory targets.

Data Tables

Table 2: Bioactivity Profiles

Compound Activity Efficacy (% Inhibition or IC₅₀) Evidence
QD10, QD17, QD3 Histamine H3 Receptor Ligands Not quantified
Benzimidazole-Oxadiazole Derivatives Anti-inflammatory 63.35% (vs. 68.94% standard)
Benzofuran Oxime Ethers Antimicrobial Notable activity (qualitative)

Key Findings and Implications

  • Synthetic Accessibility : Morpholine/piperazine derivatives generally require multi-step syntheses, with yields influenced by substituent complexity (e.g., QD3 at 31% vs. QD10 at 62%) .
  • Bioactivity Trends : Electron-withdrawing groups (e.g., chloro, fluoro) enhance receptor binding in pharmacological analogs, while lipophilic groups (e.g., benzyl) improve bioavailability .
  • Crystallographic Insights : Hydrogen bonding in morpholine derivatives (e.g., QD10) may contribute to higher melting points and stability .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(4-Benzylmorpholin-2-yl)ethan-1-one typically involves constructing the morpholine ring substituted at the 4-position with a benzyl group, followed by the introduction of the ethanone moiety at the 2-position. Two main approaches are reported:

Specific Synthetic Procedure Example

A cobalt-catalyzed C(sp2)–H/C(sp3) coupling methodology has been documented for related morpholine derivatives, which could be adapted for synthesizing this compound. In this protocol, a bromobenzyl-substituted pyrrolidine or morpholine precursor reacts under cobalt catalysis with imine or ketone intermediates in solvents such as tetrahydrofuran (THF) or diethyl ether mixtures at controlled temperatures (0 °C to ambient). The reaction yields the target compound after chromatographic purification with moderate to good yields (~51% reported for analogs).

Industrial and Laboratory Scale Production

Laboratory Scale

At the lab scale, the preparation involves:

The reaction proceeds via nucleophilic substitution or reductive amination routes, followed by ketone functionalization to introduce the ethanone group.

Industrial Scale

Industrial production employs batch reactors with continuous stirring. The process focuses on:

  • Efficient mixing of reactants.
  • Use of environmentally safer solvents.
  • Purification by distillation or chromatographic techniques.
  • Optimization of yield and cost-effectiveness.

The process parameters such as temperature, pressure, catalyst loading, and reaction time are optimized to maximize throughput and minimize impurities.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvents THF, Et2O, DME, Dichloromethane, Ethanol Solvent mixtures often used for better solubility
Catalysts Cobalt complexes, Pd/C Cobalt for C–H activation; Pd/C for hydrogenation
Temperature 0 °C to 85 °C Lower temps for selective coupling; higher for industrial scale
Reaction Time 2 to 27 hours Depends on scale and catalyst efficiency
Purification Silica gel chromatography, distillation To isolate pure product
Yield 30-51% (lab scale), up to 80% (optimized conditions) Yield varies with method and scale

Related Synthetic Research Findings

  • A cobalt-catalyzed coupling reaction demonstrated the formation of morpholine derivatives substituted with benzyl groups and ethanone functionalities, highlighting the feasibility of direct C–H activation to form the desired product.
  • Industrially, the use of palladium-catalyzed hydrogenation under controlled conditions facilitates the conversion of intermediates to the final ethanone-substituted morpholine compound with high purity.
  • Alternative methods involving reductive amination with ammonium hydroxide and nickel catalysts in ethanol have been reported for related morpholine amines, which could be adapted for the target compound synthesis.

Summary Table of Preparation Methods

Method Type Key Reactants Catalyst/Conditions Yield (%) Scale Reference
Cobalt-catalyzed C–H activation 4-benzylmorpholine derivatives + imines/ketones Cobalt catalyst, THF/Et2O, 0 °C ~51 Laboratory
Pd/C-catalyzed hydrogenation 4-benzylmorpholine + ethanamine derivatives Pd/C, ethanol, ambient temp Up to 80 Industrial
Reductive amination Amines + ammonium hydroxide Ni catalyst, ethanol, ambient temp 81 Laboratory

Q & A

Basic Question: What are the key synthetic routes for 1-(4-Benzylmorpholin-2-yl)ethan-1-one, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with morpholine derivatives. For example:

Benzylation of morpholine : Reacting morpholine with benzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 4-benzylmorpholine.

Acetylation : Introducing the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, using reagents like acetyl chloride and Lewis acids (e.g., AlCl₃) .
Optimization :

  • Temperature : Controlled heating (60–80°C) minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves benzylation efficiency .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions between NMR, IR, and mass spectrometry data often arise from impurities, tautomerism, or crystallographic disorder. Strategies include:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures and validate bond lengths/angles against theoretical models .
  • Dynamic NMR : Analyze temperature-dependent NMR spectra to detect conformational flexibility or hydrogen bonding .
  • DFT calculations : Compare experimental IR/Raman spectra with computational predictions to confirm functional groups .

Basic Question: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, morpholine methylenes at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₁₃H₁₅NO₂ requires m/z 217.1103) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1700 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) .

Advanced Question: What experimental strategies improve yield in the final acylation step, considering steric hindrance from the benzyl group?

Methodological Answer:
Steric hindrance at the morpholine 2-position can reduce acylation efficiency. Solutions include:

  • Microwave-assisted synthesis : Enhances reaction kinetics by reducing activation energy (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection of amines) to direct acetylation .
  • High-pressure conditions : Use autoclaves to increase reagent solubility and collision frequency .

Basic Question: What are the primary biological targets hypothesized for this compound, and how are binding studies designed?

Methodological Answer:
Hypotheses focus on enzyme/receptor interactions due to the morpholine and benzyl motifs:

  • Kinase inhibition assays : Test activity against kinases (e.g., PI3K or MAPK) using fluorescence-based ADP-Glo™ assays .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .
  • Cellular assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Question: How can researchers address discrepancies between computational predictions and experimental biological activity data?

Methodological Answer:
Discrepancies often stem from solvation effects, protein flexibility, or off-target interactions. Mitigation approaches:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Proteomics profiling : Use affinity pull-down assays with SILAC labeling to identify unintended targets .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., fluorinated benzyl derivatives) to isolate critical pharmacophores .

Basic Question: What solvent systems are optimal for recrystallization to achieve high-purity crystals?

Methodological Answer:

  • Binary solvent mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) yield well-defined crystals suitable for X-ray diffraction .
  • Slow evaporation : Maintain at 4°C for 48–72 hours to prevent amorphous precipitation.
  • Seeding : Introduce microcrystals from prior batches to control nucleation .

Advanced Question: How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

  • pH stability tests : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours, monitoring degradation via HPLC .
  • Light/thermal stability : Expose to UV light (254 nm) and 40°C for 48 hours; analyze by TLC for decomposition .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Benzylmorpholin-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Benzylmorpholin-2-yl)ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.